Einecs 260-339-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

56686-90-9 |

|---|---|

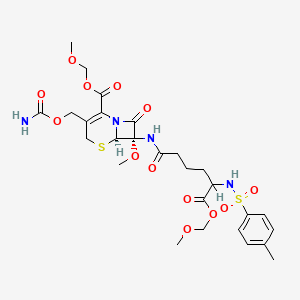

Molecular Formula |

C27H36N4O13S2 |

Molecular Weight |

688.7 g/mol |

IUPAC Name |

methoxymethyl (6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-7-[[6-(methoxymethoxy)-5-[(4-methylphenyl)sulfonylamino]-6-oxohexanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C27H36N4O13S2/c1-16-8-10-18(11-9-16)46(37,38)30-19(22(33)43-14-39-2)6-5-7-20(32)29-27(41-4)24(35)31-21(23(34)44-15-40-3)17(12-42-26(28)36)13-45-25(27)31/h8-11,19,25,30H,5-7,12-15H2,1-4H3,(H2,28,36)(H,29,32)/t19?,25-,27+/m1/s1 |

InChI Key |

YBVOYFJRYXRGHG-ZGOHAYIYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCC(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC)OC)C(=O)OCOC |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCC(=O)NC2(C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC)OC)C(=O)OCOC |

Origin of Product |

United States |

Foundational & Exploratory

Einecs 260-339-7 chemical structure and synthesis

An in-depth analysis of the provided EINECS number, 260-339-7, did not yield a specific chemical substance. Searches across various chemical databases and regulatory resources failed to associate this number with any known compound.

This suggests a potential typographical error in the provided identifier. Without the correct EINECS number or an alternative identifier such as a CAS number or IUPAC name, it is not possible to provide the requested technical guide on the chemical structure and synthesis.

Researchers, scientists, and drug development professionals are encouraged to verify the identifier and provide the correct information to enable a comprehensive response that would include:

-

Chemical Structure: A detailed breakdown of the molecule's composition and bonding.

-

Synthesis: A thorough explanation of the manufacturing process.

-

Quantitative Data: Tabulated summaries of key numerical information.

-

Experimental Protocols: Detailed methodologies for relevant experiments.

-

Visualizations: Diagrams of signaling pathways and experimental workflows.

Once the correct chemical entity is identified, a complete and accurate technical guide can be compiled to meet the specified requirements.

In-depth Technical Guide: The Mechanism of Action of 5-tetradecylpyrimidine-2,4,6-triamine

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the precise mechanism of action for 5-tetradecylpyrimidine-2,4,6-triamine. At present, there are no publicly accessible, in-depth studies, quantitative data, or detailed experimental protocols that specifically elucidate the signaling pathways and molecular interactions of this compound.

While the broader classes of pyrimidine and triazine derivatives, to which 5-tetradecylpyrimidine-2,4,6-triamine belongs, are known to exhibit a wide range of biological activities, specific data for this particular molecule is not available. Derivatives of these heterocyclic compounds have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents. However, the specific biological targets and the downstream effects of 5-tetradecylpyrimidine-2,4,6-triamine remain uncharacterized in the scientific literature.

A search of chemical databases and scientific repositories primarily provides basic information, such as its chemical structure and identifiers. For instance, the Pharos database lists 5-tetradecylpyrimidine-2,4,6-triamine and its synonyms but focuses on hazard assessment rather than mechanistic insights.[1]

The absence of published research means that key aspects required for a technical guide, such as quantitative data on its efficacy and potency, detailed experimental methodologies, and diagrams of its signaling pathways, cannot be provided at this time. Further research, including target identification studies, enzymatic assays, and cellular and in vivo experiments, would be necessary to establish the mechanism of action of 5-tetradecylpyrimidine-2,4,6-triamine.

Researchers and drug development professionals interested in this compound would need to initiate foundational studies to determine its biological activity and mechanism. A potential starting point could involve screening the compound against various cell lines and biological targets to identify any significant interactions.

This document will be updated as new research on 5-tetradecylpyrimidine-2,4,6-triamine becomes available.

References

An In-Depth Technical Guide on the Core Physicochemical Properties of 5-tetradecylpyrimidine-2,4,6-triamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of 5-tetradecylpyrimidine-2,4,6-triamine, with a focus on its solubility and stability. Due to the limited publicly available data on this specific molecule, this guide establishes a baseline by presenting the properties of the parent compound, pyrimidine-2,4,6-triamine, and discusses the anticipated impact of the C14 alkyl chain. Furthermore, it details relevant experimental protocols for characterizing poorly soluble compounds and illustrates a key signaling pathway potentially targeted by this class of molecules.

Physicochemical Properties

The introduction of a long alkyl chain, such as a tetradecyl group, at the 5-position of the pyrimidine-2,4,6-triamine core is expected to significantly alter its physicochemical properties, primarily by increasing its lipophilicity. This structural modification is a common strategy in medicinal chemistry to enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets.

The following tables summarize the available quantitative data for the parent scaffold, pyrimidine-2,4,6-triamine, and provide extrapolated, qualitative information for 5-tetradecylpyrimidine-2,4,6-triamine.

Table 1: Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| Pyrimidine-2,4,6-triamine | Water | 20 | 36.5 g/L | Experimental |

| 5-tetradecylpyrimidine-2,4,6-triamine | Aqueous Buffers | Not Available | Expected to be very low | Extrapolated |

| 5-tetradecylpyrimidine-2,4,6-triamine | Non-polar Organic Solvents | Not Available | Expected to be significantly higher | Extrapolated |

| 5-tetradecylpyrimidine-2,4,6-triamine | Polar Aprotic Solvents (e.g., DMSO) | Not Available | Expected to be soluble | Extrapolated |

Table 2: Stability Profile

| Compound | Condition | Observed Effect | Data Type |

| Pyrimidine-2,4,6-triamine | Exposure to Air | Rapidly forms dark brown oxidation products | Experimental |

| 5-tetradecylpyrimidine-2,4,6-triamine | Oxidative Stress | Susceptible to oxidation, particularly at the amino groups | Inferred |

| 5-tetradecylpyrimidine-2,4,6-triamine | Acidic/Basic Conditions | Potential for salt formation; stability dependent on pH | Inferred |

| 5-tetradecylpyrimidine-2,4,6-triamine | Thermal Stress | Stability profile requires experimental determination | Not Available |

| 5-tetradecylpyrimidine-2,4,6-triamine | Photostability | Requires experimental determination | Not Available |

Experimental Protocols

For a novel, poorly soluble compound like 5-tetradecylpyrimidine-2,4,6-triamine, a systematic approach to determining its solubility and stability is crucial. The following are detailed methodologies for key experiments.

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of 5-tetradecylpyrimidine-2,4,6-triamine in various solvent systems.

Materials:

-

5-tetradecylpyrimidine-2,4,6-triamine

-

Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical instrumentation

Procedure:

-

Add an excess amount of 5-tetradecylpyrimidine-2,4,6-triamine to a known volume of the desired solvent in a sealed flask. The excess solid is necessary to ensure that equilibrium is reached with the saturated solution.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

After the incubation period, cease agitation and allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant. To separate the dissolved compound from any undissolved solid, the sample should be centrifuged or filtered.

-

Quantify the concentration of 5-tetradecylpyrimidine-2,4,6-triamine in the supernatant using a validated analytical method, such as HPLC-UV.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Objective: To evaluate the stability of 5-tetradecylpyrimidine-2,4,6-triamine under various stress conditions.

Materials:

-

5-tetradecylpyrimidine-2,4,6-triamine solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV light chamber

-

Oven

-

HPLC-MS or HPLC-UV system

Procedure:

-

Acidic and Basic Hydrolysis:

-

Treat solutions of the compound with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at room temperature and elevated temperatures (e.g., 60 °C).

-

At specified time points, withdraw samples, neutralize them, and analyze by HPLC to determine the extent of degradation.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with H₂O₂ (e.g., 3%) at room temperature.

-

Monitor the degradation over time by HPLC.

-

-

Thermal Degradation:

-

Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in a stability oven.

-

Analyze samples at various time points to assess thermal lability.

-

-

Photostability:

-

Expose a solid sample and a solution of the compound to UV light of a known wavelength and intensity in a photostability chamber.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples at different time intervals to determine light sensitivity.

-

-

Analysis:

-

For all stress conditions, analyze the samples by a stability-indicating HPLC method. The appearance of new peaks suggests the formation of degradation products. Mass spectrometry can be used to identify the structure of these degradants.

-

Visualization of a Potential Signaling Pathway

Aminopyrimidine derivatives are a well-established class of kinase inhibitors. A plausible mechanism of action for 5-tetradecylpyrimidine-2,4,6-triamine is the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases.[1][2]

Caption: PI3K/Akt Signaling Pathway Inhibition.

The following workflow outlines a typical process for evaluating the inhibitory activity of a compound against a target kinase.

Caption: Kinase Inhibition Assay Workflow.

References

In-Depth Technical Guide: Safety and Handling of EINECS 260-339-7 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of EINECS 260-339-7, chemically identified as 2-Chloro-N-(2,6-dimethylphenyl)acetamide. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the local anesthetic Lidocaine. Adherence to strict safety protocols is paramount when working with this substance to minimize risks and ensure a safe laboratory environment.

Chemical Identification and Properties

| Property | Value | Reference |

| Chemical Name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | [1] |

| EINECS Number | 260-339-7 | |

| CAS Number | 1131-01-7 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO | [1] |

| Molecular Weight | 197.66 g/mol | [2] |

| Appearance | Beige needles or crystalline powder | [3] |

| Melting Point | 150-151 °C | [3] |

| Solubility | Soluble in Chloroform, Methanol. Insoluble in water. | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Toxicological Data

Safe Handling and Storage

Strict adherence to the following procedures is mandatory to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical to determine the appropriate level of PPE.

| PPE | Specification |

| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. |

| Body Protection | Laboratory coat, long-sleeved, and closed-front. |

| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust is generated or if working in a poorly ventilated area. |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in good working order.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

This compound is a common intermediate in the synthesis of Lidocaine. Below is a generalized experimental workflow for its use in this synthesis.

Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate)

This procedure involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.

Synthesis of the intermediate compound.

Synthesis of Lidocaine from the Intermediate

The intermediate is then reacted with diethylamine to produce Lidocaine.

Synthesis of Lidocaine from the intermediate.

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up and place in a suitable, closed container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service to dispose of this material.

Disclaimer

This document is intended as a guide for trained laboratory personnel and does not replace a thorough risk assessment that should be conducted before any handling of this chemical. The information provided is based on currently available data and is believed to be accurate. However, no warranty, express or implied, is made.

References

In-depth Technical Guide: 5-tetradecylpyrimidine-2,4,6-triamine

A comprehensive overview of the available scientific and technical data for researchers, scientists, and drug development professionals.

Foreword

This technical guide serves to consolidate the current publicly available information on the chemical compound 5-tetradecylpyrimidine-2,4,6-triamine. The objective of this document is to provide a thorough resource for researchers and professionals engaged in drug development and related scientific fields. However, a critical challenge in compiling this guide has been the absence of a registered CAS (Chemical Abstracts Service) number for this specific molecule in publicly accessible chemical databases. The CAS number is a unique identifier crucial for accurate and comprehensive literature and data retrieval.

Despite extensive searches, a dedicated CAS number for 5-tetradecylpyrimidine-2,4,6-triamine could not be located. One database provided a synonym, 301-971-6, but this identifier is not a standard CAS registry number and did not facilitate the retrieval of further information. The information presented herein is therefore based on data for the parent molecule, 2,4,6-triaminopyrimidine, and general principles of pyrimidine chemistry. The lack of specific data for the title compound necessitates a broader approach, focusing on the synthesis and general properties of related structures.

Chemical Identity and Properties

Due to the absence of specific experimental data for 5-tetradecylpyrimidine-2,4,6-triamine, a detailed table of its quantitative properties cannot be provided. The introduction of a C14 alkyl chain at the 5-position of the pyrimidine ring is expected to significantly increase the lipophilicity of the molecule compared to the parent 2,4,6-triaminopyrimidine.

Table 1: Predicted Physicochemical Properties of 5-tetradecylpyrimidine-2,4,6-triamine

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₁₈H₃₅N₅ | Calculated |

| Molecular Weight | 321.50 g/mol | Calculated |

| CAS Number | Not Found | - |

| Appearance | Likely a solid at room temperature | Based on related compounds |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents | Based on structure |

| LogP (Octanol/Water Partition Coefficient) | Significantly higher than 2,4,6-triaminopyrimidine | Prediction based on alkyl chain |

Synthesis and Experimental Protocols

Specific experimental protocols for the synthesis of 5-tetradecylpyrimidine-2,4,6-triamine are not available in the public domain. However, the synthesis would likely proceed through the construction of the substituted pyrimidine ring. A plausible synthetic approach could involve the condensation of a guanidine derivative with a β-keto nitrile or a malononitrile derivative that incorporates the tetradecyl group.

General Synthetic Strategy for 5-Substituted-2,4,6-triaminopyrimidines:

A common method for the synthesis of the 2,4,6-triaminopyrimidine core involves the cyclocondensation of guanidine with a suitable three-carbon precursor. To introduce the tetradecyl group at the 5-position, the synthesis could potentially start from 2-tetradecylmalononitrile.

Hypothetical Experimental Workflow:

The following diagram illustrates a potential, generalized workflow for the synthesis of 5-tetradecylpyrimidine-2,4,6-triamine. It is important to note that this is a theoretical pathway and would require experimental optimization.

Signaling Pathways and Mechanism of Action

There is no available information regarding the specific signaling pathways or mechanism of action for 5-tetradecylpyrimidine-2,4,6-triamine. The biological activity of pyrimidine derivatives is diverse and depends heavily on the nature and position of substituents. Triaminopyrimidine scaffolds are known to interact with various biological targets, including enzymes and receptors. The long alkyl chain of the title compound suggests a potential for interaction with lipid membranes or hydrophobic pockets of proteins.

Hypothesized Biological Interactions:

The following diagram illustrates a logical relationship of how the structural features of 5-tetradecylpyrimidine-2,4,6-triamine might influence its biological activity, based on general principles.

Future Directions

The lack of fundamental data for 5-tetradecylpyrimidine-2,4,6-triamine highlights a significant knowledge gap. Future research efforts should focus on the following areas:

-

Definitive Synthesis and Characterization: The development and publication of a robust synthetic method and full characterization of the compound (NMR, Mass Spectrometry, Elemental Analysis) are essential first steps.

-

CAS Number Registration: Following synthesis and characterization, the compound should be registered with the Chemical Abstracts Service to facilitate future research and data tracking.

-

In Vitro and In Vivo Studies: Once the pure compound is available, a comprehensive biological evaluation is necessary to determine its pharmacological profile, including its mechanism of action, potential targets, and therapeutic efficacy.

Conclusion

This technical guide has attempted to provide a comprehensive overview of 5-tetradecylpyrimidine-2,4,6-triamine. However, the absence of a registered CAS number and the resulting lack of specific experimental data severely limit the depth of this analysis. The information presented is largely based on the known chemistry of the 2,4,6-triaminopyrimidine scaffold and theoretical considerations. Further experimental work is critically needed to elucidate the chemical and biological properties of this specific molecule. It is our hope that this document will serve as a starting point and a call to action for researchers to fill the existing knowledge void surrounding this compound.

Technical Guide: Spectroscopic Data for 5-Tetradecylpyrimidine-2,4,6-triamine and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the expected spectroscopic characteristics of 5-tetradecylpyrimidine-2,4,6-triamine. Due to a lack of publicly available experimental data for this specific compound, this guide presents representative spectroscopic data from closely related 5-substituted 2,4,6-triaminopyrimidine analogs. The methodologies provided are based on standard practices for the characterization of such heterocyclic compounds.

Introduction

5-Tetradecylpyrimidine-2,4,6-triamine is a derivative of the pyrimidine core, a heterocyclic structure of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The 2,4,6-triaminopyrimidine scaffold is a known hinge-binder for kinases and is utilized in the development of various inhibitors. The introduction of a long aliphatic chain, such as a tetradecyl group, at the 5-position significantly increases the molecule's lipophilicity, which can have profound effects on its pharmacokinetic and pharmacodynamic properties.

Accurate spectroscopic characterization is critical for the confirmation of the chemical structure and purity of such novel compounds. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-tetradecylpyrimidine-2,4,6-triamine, based on data from analogous compounds.

Predicted Spectroscopic Data

While specific data for 5-tetradecylpyrimidine-2,4,6-triamine is not available, the following tables summarize the expected spectroscopic characteristics based on the analysis of similar 5-substituted 2,4,6-triaminopyrimidines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH₂ (at C2, C4, C6) | 4.5 - 6.5 | Broad Singlet | Chemical shift can vary depending on solvent and concentration. Protons may be exchangeable with D₂O. |

| CH₂ (alpha to pyrimidine) | 2.2 - 2.8 | Triplet | The first methylene group of the tetradecyl chain. |

| (CH₂)₁₂ (in tetradecyl chain) | 1.2 - 1.6 | Multiplet | Overlapping signals of the methylene groups in the alkyl chain. |

| CH₃ (terminal) | 0.8 - 1.0 | Triplet | The terminal methyl group of the tetradecyl chain. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C2, C4, C6 | 160 - 165 | Carbons bearing the amino groups. |

| C5 | 90 - 100 | Carbon bearing the tetradecyl substituent. |

| CH₂ (alpha to pyrimidine) | 25 - 35 | The first methylene group of the tetradecyl chain. |

| (CH₂)₁₂ (in tetradecyl chain) | 22 - 32 | Overlapping signals of the methylene groups in the alkyl chain. |

| CH₃ (terminal) | ~14 | The terminal methyl group of the tetradecyl chain. |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3500 | Strong, Broad | Characteristic of primary amines. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | From the tetradecyl chain. |

| C=N Stretch (in-ring) | 1600 - 1680 | Medium-Strong | Pyrimidine ring vibrations. |

| C=C Stretch (in-ring) | 1550 - 1620 | Medium-Strong | Pyrimidine ring vibrations. |

| N-H Bend | 1580 - 1650 | Medium | Amine scissoring. |

| C-N Stretch | 1250 - 1350 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 348.3 | Calculated for C₂₀H₃₇N₅. This would be the expected molecular ion in ESI+. |

| [M]⁺˙ | 347.3 | Expected molecular ion in EI. Fragmentation would likely involve loss of alkyl chain fragments. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 5-substituted 2,4,6-triaminopyrimidines.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.

-

Sample Preparation: The compound is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for aminopyrimidines as it can help in observing the N-H protons.

-

¹H NMR: Standard proton NMR experiments are performed to identify the chemical shifts, multiplicities, and integrations of the various protons in the molecule.

-

¹³C NMR: Proton-decoupled ¹³C NMR experiments are used to identify the chemical shifts of the carbon atoms.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to confirm the assignments of protons and carbons and to establish the connectivity within the molecule.

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

3.3 Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) is recommended.

-

Sample Preparation: For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization. For EI, the sample is introduced directly into the ion source.

-

Data Acquisition: The mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This data is crucial for confirming the molecular weight and elemental composition of the compound.

Visualization of a General Synthetic Workflow

As no specific signaling pathways involving 5-tetradecylpyrimidine-2,4,6-triamine are documented, a generalized synthetic workflow for 5-substituted-2,4,6-triaminopyrimidines is presented below. This illustrates a common method for the synthesis of this class of compounds.

Caption: Generalized synthetic workflow for 5-substituted-2,4,6-triaminopyrimidines.

This guide provides a foundational understanding of the expected spectroscopic properties of 5-tetradecylpyrimidine-2,4,6-triamine and the general methodologies for its characterization. Researchers working with this or similar molecules can use this information as a reference for their analytical work.

An In-depth Technical Guide to the Discovery and History of Aminopyrimidine Derivatives

Disclaimer: This technical guide addresses the broader class of aminopyrimidine derivatives, with a focus on 2,4,6-triaminopyrimidines and related analogues. Extensive research for the specific compound 5-tetradecylpyrimidine-2,4,6-triamine (CAS No. 94087-77-1) did not yield any publicly available scientific literature detailing its discovery, history, synthesis, or biological activity. The information presented herein is based on structurally related and well-researched aminopyrimidine compounds to provide a representative and informative overview for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids. The introduction of amino groups to the pyrimidine core gives rise to aminopyrimidines, a class of compounds with diverse and significant pharmacological properties.[1] These derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with antimicrobial, anticancer, anti-inflammatory, and cardiovascular activities.[1][2] The 2,4,6-triaminopyrimidine core, in particular, has emerged as a privileged structure in drug discovery, serving as a versatile template for the design of targeted therapies.[3][4]

Historical Perspective and Key Discoveries

The history of pyrimidine chemistry dates back to the 19th century with the initial isolation and characterization of its core structure.[1] However, the therapeutic potential of aminopyrimidine derivatives gained significant attention in the mid-20th century. Early investigations focused on their role as analogues of natural purines and pyrimidines, leading to the discovery of compounds with antimicrobial and anticancer properties.

A pivotal moment in the history of aminopyrimidines was the development of the antibacterial drug trimethoprim. This 2,4-diaminopyrimidine derivative demonstrated potent and selective inhibition of bacterial dihydrofolate reductase, a key enzyme in the folic acid synthesis pathway. This discovery highlighted the potential of aminopyrimidines as targeted enzyme inhibitors and spurred further research into this class of compounds.

More recently, the focus has shifted towards the development of aminopyrimidine derivatives as kinase inhibitors for the treatment of cancer and inflammatory diseases. The discovery that the 2-aminopyrimidine scaffold can act as a "hinge-binding" motif, interacting with the ATP-binding site of various kinases, has led to the development of several successful drugs, including the chronic myeloid leukemia treatment imatinib, which contains a 2-aminopyrimidine moiety.[5] Furthermore, 2,4,6-triaminopyrimidine has been identified as a novel hinge binder for phosphoinositide-3-kinase delta (PI3Kδ), a target for hematological malignancies and inflammatory conditions.[4]

General Synthesis Strategies for 2,4,6-Triaminopyrimidine Derivatives

The synthesis of 2,4,6-triaminopyrimidine and its derivatives can be achieved through several routes. A common and efficient method involves the condensation of guanidine with a malononitrile derivative. This approach allows for the direct formation of the 2,4,6-triaminopyrimidine core.

Experimental Protocol: Synthesis of 2,4,6-Triaminopyrimidine

A general procedure for the synthesis of 2,4,6-triaminopyrimidine involves the reaction of a guanidine salt with malononitrile in the presence of a base, typically an alkoxide.[6]

Materials:

-

Guanidine hydrochloride

-

Malononitrile

-

Sodium methoxide

-

Methanol

Procedure:

-

Sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

-

Guanidine hydrochloride is added to the sodium methoxide solution and stirred to form free guanidine.

-

A solution of malononitrile in methanol is then added dropwise to the guanidine solution at room temperature.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold methanol and dried under vacuum to yield 2,4,6-triaminopyrimidine.

Substitution at the 5-position, as in the case of the target molecule 5-tetradecylpyrimidine-2,4,6-triamine, would typically involve starting with a substituted malononitrile (e.g., 2-tetradecylmalononitrile).

Solid-Phase Synthesis of Aminopyrimidines

For the generation of libraries of aminopyrimidine derivatives for high-throughput screening, solid-phase synthesis offers an efficient approach.[7] This methodology involves the immobilization of a primary amine on a resin, followed by sequential reactions with dichloropyrimidines and various amines to build the desired substituted aminopyrimidine.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. brieflands.com [brieflands.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

In Vitro Assay Protocols for Pyrimidine Compounds: Application Notes for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of in vitro assays crucial for the evaluation of pyrimidine compounds in drug discovery and development. The methodologies outlined below are designed to assess the cytotoxic effects, enzyme inhibitory potential, and target engagement of novel pyrimidine-based therapeutic candidates.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in early-stage drug discovery to determine the concentration at which a compound exhibits toxic effects on cells. Two common colorimetric assays, the MTT and Neutral Red assays, are detailed below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1][2] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.[1] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 1%. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated cells as controls.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[3]

-

Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing for the formation of formazan crystals.[3]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[3] Mix thoroughly to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4]

Neutral Red Assay

The Neutral Red assay is another cell viability assay that relies on the uptake of the neutral red dye by viable cells, where it accumulates in the lysosomes.[5] The amount of dye absorbed is proportional to the number of viable cells.

Experimental Protocol:

-

Cell Plating: Seed 1x10^4 cells per well in 96-well plates and incubate for 24 hours.[5]

-

Compound Treatment: Treat cells with various concentrations of pyrimidine compounds and incubate for 72 hours.[5]

-

Staining: Remove the treatment medium and add 150 μl of Neutral Red medium to each well. Incubate for 3 hours at 37°C in a CO2 incubator.[5]

-

Washing: Remove the staining medium and wash the cells with 1X PBS.[5]

-

Extraction: Add 100 μl of Neutral Red destaining solution (50% ethanol, 1% glacial acetic acid) to each well.[5]

-

Absorbance Reading: Measure the optical density at 540 nm or 570 nm using an ELISA plate reader.[5]

-

Data Analysis: Calculate cell viability as a ratio of the control and plot against the log concentration of the drug to determine the IC50 value.[5]

Quantitative Data Summary: Cytotoxicity of Pyrimidine Derivatives

| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |

| Furo[2,3-d]pyrimidinone analogue 4 | HCT-116 | MTT | 6.1 ± 0.8 | [6] |

| Furo[2,3-d]pyrimidinone analogue 4 | PC3 | MTT | 10.2 ± 2.5 | [6] |

| Furo[2,3-d]pyrimidinone analogue 12 | HCT-116 | MTT | 5.4 ± 2.3 | [6] |

| Furo[2,3-d]pyrimidinone analogue 12 | PC3 | MTT | 9.8 ± 1.7 | [6] |

| Furo[2,3-d]pyrimidinone analogue 15 | HCT-116 | MTT | 5.2 ± 2.0 | [6] |

| Furo[2,3-d]pyrimidinone analogue 15 | PC3 | MTT | 8.8 ± 2.0 | [6] |

| Furo[2,3-d]pyrimidinone analogue 18 | HCT-116 | MTT | 4.2 ± 2.4 | [6] |

| Furo[2,3-d]pyrimidinone analogue 18 | PC3 | MTT | 10.7 ± 1.8 | [6] |

| 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole derivative 11 | HeLa | MTT | 11 | [7] |

| 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole derivative 11 | HCT-116 | MTT | 11 | [7] |

| Pyrido[2,3-d]pyrimidine 2d | A549 | MTT | Strong cytotoxicity at 50 µM | [8] |

| 4-amino-thienopyrimidine 2 | MCF-7 | MTT | 0.013 | [9] |

| 4-amino-thienopyrimidine 3 | MCF-7 | MTT | 0.023 | [9] |

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for determining the potency and mechanism of action of pyrimidine compounds against specific molecular targets.

De Novo Pyrimidine Biosynthesis Pathway

The de novo pyrimidine biosynthesis pathway is a key target for many anticancer and anti-inflammatory drugs. Dihydroorotate dehydrogenase (DHODH) and Thymidylate Synthase (TS) are crucial enzymes in this pathway.[10][11]

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

DHODH is a mitochondrial enzyme that catalyzes a rate-limiting step in de novo pyrimidine biosynthesis.[10] Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Pre-incubate 40 μL of purified DHODH (1.25 μg/mL final concentration) in assay buffer with 10 μL of the pyrimidine compound for 30 minutes at 37°C, followed by 15 minutes at room temperature.[12]

-

Initiate the reaction by adding the substrate (e.g., dihydroorotate).

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm.[13]

-

-

Data Analysis: Calculate the rate of reaction and determine the IC50 and Ki values for the inhibitor.

Quantitative Data Summary: DHODH Inhibition by Pyrimidine Derivatives

| Compound ID | Assay Type | IC50 (nM) | Ki (µM) | Reference |

| Brequinar | In vitro DHODH activity | - | - | |

| Indoluidin D | In vitro DHODH activity | 210 | - | [14] |

| A771726 | In vitro DHODH activity | 411 | - | [14] |

| H-006 | DHODH enzyme assay | 3.8 | - | [7] |

| NPD723 | DHODH enzyme assay | 1,523 | - | [7] |

| D,L-5-trans-methyl DHO | Enzyme inhibition | - | 45 | [15] |

| Teriflunomide | Antiviral efficacy (WSN virus) | 29,330 | - | [16] |

| S312 | Antiviral efficacy (WSN virus) | 2,360 | - | [16] |

| S416 | Antiviral efficacy (WSN virus) | 61 | - | [16] |

Thymidylate Synthase (TS) Inhibition Assay

Thymidylate synthase is a critical enzyme for the de novo synthesis of dTMP, a precursor for DNA synthesis, making it a key target for anticancer drugs.[17][18]

Experimental Protocol:

-

Reaction Mixture: Prepare a mixture containing 0.1 M 2-mercaptoethanol, 0.0003 M (6R,S)-tetrahydrofolate, 0.012 M formaldehyde, 0.02 M MgCl2, 0.001 M dUMP, 0.04 M Tris-HCl, and 0.00075 M NaEDTA.[19]

-

Enzyme Addition: Initiate the reaction by adding a sufficient amount of TS enzyme to produce a change in absorbance at 340 nm of 0.016/min in the absence of an inhibitor.[19]

-

Spectrophotometric Measurement: Conduct the assay at 30°C and pH 7.4, monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate.[19]

-

Data Analysis: Determine the initial reaction rates at various inhibitor concentrations to calculate the IC50 value.

Quantitative Data Summary: Thymidylate Synthase Inhibition

| Compound ID | Assay Type | IC50 (µM) | Reference |

| Compound 9 (thiazolidinedione-1,3,4-oxadiazole hybrid) | In vitro TS activity | 1.67 | [18] |

| Compound 10 (thiazolidinedione-1,3,4-oxadiazole hybrid) | In vitro TS activity | 2.21 | [18] |

| Pemetrexed | In vitro TS activity | 8.2 | [18] |

| Compound 12 (1,3,4-Oxadiazole-Incorporated 1,2,3-Triazole) | In vitro TS activity | 2.52 | [19] |

| Compound 13 (1,3,4-Oxadiazole-Incorporated 1,2,3-Triazole) | In vitro TS activity | 4.38 | [19] |

Glutathione Reductase (GR) Inhibition Assay

Glutathione reductase is an important enzyme in maintaining the cellular redox balance.[4] Its inhibition can lead to oxidative stress, a mechanism exploited by some anticancer agents.

Experimental Protocol:

-

Reaction Mixture: In a cuvette, combine 0.5 ml of 0.2 M potassium phosphate buffer (pH 7.0) containing 2 mM EDTA, 50 µl of 2 mM NADPH, and the test pyrimidine compound.[20]

-

Initiation: Start the reaction by adding 50 µl of 20 mM GSSG.[20]

-

Measurement: Monitor the decrease in absorbance at 340 nm at 30°C, which corresponds to the oxidation of NADPH.[20]

-

Data Analysis: Calculate the enzyme activity and determine the IC50 and Ki values for the inhibitor.

Quantitative Data Summary: Glutathione Reductase Inhibition by Pyrimidine Derivatives

| Compound | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| Pyrimidine | - | 0.968 | 2.984 ± 0.83 | [6] |

| 4-amino-2-chloropyrimidine | Non-competitive | 0.377 | 1.847 ± 0.45 | [6] |

| 4-amino-6-chloropyrimidine | - | 0.374 | 1.269 ± 0.33 | [6] |

| 4-amino-2,6-dichloropyrimidine | Non-competitive | 0.390 | 0.979 ± 0.23 | [6] |

Aurora Kinase Inhibition Assay

Aurora kinases are key regulators of cell division, and their overexpression is common in many cancers.[14] Pyrimidine-based compounds are a prominent class of Aurora kinase inhibitors.[21]

Experimental Protocol:

-

Reaction Setup: In a 96-well plate, combine the Aurora kinase enzyme, a suitable substrate (e.g., Kemptide), and the test pyrimidine compound in a kinase assay buffer.[22]

-

Initiation: Start the reaction by adding ATP.[22]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[22]

-

Detection: Stop the reaction and measure the kinase activity using a detection reagent such as ADP-Glo™, which quantifies the amount of ADP produced.[22][23]

-

Data Analysis: Determine the IC50 values from the dose-response curves.

Quantitative Data Summary: Aurora Kinase Inhibition by Pyrimidine Derivatives

| Compound ID | Target | IC50 (nM) | Reference |

| Compound 12a (2,4-disubstituted pyrimidine) | Aurora A | 309 | [17] |

| Compound 12a (2,4-disubstituted pyrimidine) | Aurora B | 293 | [17] |

| Compound 1 (pyrimidine-based derivative) | Aurora A | 24.1 ± 7.9 | [15] |

| Compound 13 (pyrimidine-based derivative) | Aurora A | 38.6 ± 7.0 | [15] |

| Alisertib (MLN8237) | Aurora A | 1.2 | [21] |

| Barasertib (AZD1152) | Aurora B | 0.37 | [21] |

| Compound 38j (N-trisubstituted pyrimidine) | Aurora A | 7.1 | [21] |

| Compound 38j (N-trisubstituted pyrimidine) | Aurora B | 25.7 | [21] |

Target Engagement Assay

Target engagement assays confirm that a compound binds to its intended target within a cellular environment. The NanoBRET™ assay is a sensitive method for quantifying protein-ligand interactions in live cells.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a small molecule to a target protein by detecting the displacement of a fluorescent tracer.[3]

Caption: NanoBRET Target Engagement Assay Workflow.

Experimental Protocol:

-

Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.[3]

-

Cell Plating: Plate the transfected cells in a 96-well assay plate and incubate for 18-24 hours.[3]

-

Compound and Tracer Addition: Add the pyrimidine test compound at various concentrations, followed by the addition of the specific NanoBRET™ fluorescent tracer.

-

Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[3]

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.[1]

-

BRET Measurement: Measure the donor emission at 450 nm and the acceptor emission at 610 nm using a luminometer equipped with the appropriate filters.[3]

-

Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the compound concentration to determine the IC50 value for target engagement.

These detailed protocols and application notes provide a robust framework for the in vitro characterization of pyrimidine compounds, enabling researchers to make informed decisions in the progression of potential drug candidates.

References

- 1. promega.com [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. eubopen.org [eubopen.org]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. h-h-c.com [h-h-c.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and in vitro antiproliferative activity of new thiazolidinedione-1,3,4-oxadiazole hybrids as thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. promega.com [promega.com]

Application Notes and Protocols for Antimicrobial Screening of 5-tetradecylpyrimidine-2,4,6-triamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the comprehensive antimicrobial screening of the novel synthetic compound, 5-tetradecylpyrimidine-2,4,6-triamine. The methodologies outlined herein are designed to assess the compound's efficacy against a panel of clinically relevant microbial strains and to evaluate its cytotoxic potential. These protocols are intended for use by researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Pyrimidine derivatives have shown promise as a class of compounds with diverse biological activities, including antimicrobial properties.[1] 5-tetradecylpyrimidine-2,4,6-triamine is a novel synthetic molecule featuring a pyrimidine core with a long alkyl chain, suggesting potential interactions with bacterial cell membranes or intracellular targets. This document outlines the necessary experimental procedures to characterize its antimicrobial profile.

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]

Experimental Protocol:

-

Preparation of Compound Stock Solution: Prepare a 1 mg/mL stock solution of 5-tetradecylpyrimidine-2,4,6-triamine in dimethyl sulfoxide (DMSO).

-

Preparation of Bacterial Inoculum: Culture the test microorganisms overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound. Add 100 µL of MHB to all wells. Add 100 µL of the compound's stock solution to the first well and mix. Transfer 100 µL from the first well to the second, and repeat this process down the plate to create a concentration gradient.

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[3]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation:

| Microorganism | Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 8 |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | 16 |

| Escherichia coli | ATCC 25922 | Gram-negative | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 64 |

| Candida albicans | ATCC 90028 | Fungal | >128 |

Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[5][6][7]

Experimental Protocol:

-

Preparation of Bacterial Lawn: Spread the standardized bacterial inoculum (0.5 McFarland) evenly onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile swab.[8]

-

Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of 5-tetradecylpyrimidine-2,4,6-triamine onto the agar surface. A common concentration to test is 30 µg per disk.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation:

| Microorganism | Strain | Type | Zone of Inhibition (mm) | Interpretation |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 18 | Susceptible |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | 14 | Intermediate |

| Escherichia coli | ATCC 25922 | Gram-negative | 10 | Resistant |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 6 | Resistant |

Cytotoxicity Assessment

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Experimental Protocol:

-

Cell Culture: Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Expose the cells to various concentrations of 5-tetradecylpyrimidine-2,4,6-triamine (e.g., from 1 to 200 µg/mL) for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

| Cell Line | IC₅₀ (µg/mL) |

| HEK293 | 75 |

Potential Mechanism of Action: Signaling Pathway

Many pyrimidine analogs exert their antimicrobial effects by acting as antimetabolites, particularly by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[11][12][13] This pathway is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.

References

- 1. journals.innovareacademics.in [journals.innovareacademics.in]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. asm.org [asm.org]

- 6. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. microbenotes.com [microbenotes.com]

- 9. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 12. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for the Formulation of 5-Tetradecylpyrimidine-2,4,6-triamine in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Tetradecylpyrimidine-2,4,6-triamine is a lipophilic small molecule with potential therapeutic applications. Its long tetradecyl chain suggests poor aqueous solubility, a significant hurdle for in vivo administration and achieving desired systemic exposure in animal studies. Overcoming this challenge is critical for the accurate preclinical evaluation of its pharmacokinetic, pharmacodynamic, and toxicological profiles.

These application notes provide a comprehensive overview of a lipid-based formulation strategy to enhance the oral bioavailability of 5-tetradecylpyrimidine-2,4,6-triamine. The described protocol is a generalized approach suitable for lipophilic compounds and should be optimized based on experimental solubility and stability studies. The primary goal of this formulation is to improve the solubility and absorption of the compound from the gastrointestinal tract.[1][2][3][4][5]

Physicochemical Properties (Hypothetical Data)

Due to the limited availability of experimental data for 5-tetradecylpyrimidine-2,4,6-triamine, the following table presents hypothetical physicochemical properties based on its chemical structure. These values should be experimentally determined for the specific batch of the compound being used.

| Property | Value | Method |

| Molecular Formula | C₁₈H₃₅N₅ | --- |

| Molecular Weight | 321.51 g/mol | --- |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | >150 °C (decomposes) | Differential Scanning Calorimetry (DSC) |

| Aqueous Solubility | < 0.1 µg/mL | Shake-flask method in phosphate-buffered saline (pH 7.4) |

| LogP | > 5.0 | Calculated (e.g., using ALOGPS) |

| pKa | Basic (predicted) | Spectrophotometric titration |

Formulation Strategy: Lipid-Based Drug Delivery

A lipid-based drug delivery system (LBDDS) is a highly effective approach for enhancing the oral bioavailability of poorly water-soluble and lipophilic drugs.[1][2][4][5] These formulations can increase drug solubilization in the gastrointestinal fluids, facilitate drug absorption through the intestinal epithelium, and potentially reduce first-pass metabolism by promoting lymphatic transport.[2][4][6]

The proposed formulation is a Self-Emulsifying Drug Delivery System (SEDDS), which is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7]

Recommended Excipients

The selection of excipients is crucial for the successful development of a stable and effective SEDDS formulation. The following table lists recommended excipients for initial screening studies.

| Excipient Class | Example | Function | Rationale for Selection |

| Oil (Lipid) | Labrafac™ PG | Vehicle and solubilizer for the lipophilic drug.[5] | Medium-chain triglycerides are readily digested and absorbed.[1][5] |

| Surfactant | Kolliphor® RH 40 | Emulsifier to form a stable emulsion in the GI tract. | High HLB value promotes the formation of fine oil-in-water emulsions. |

| Co-solvent | Transcutol® HP | Co-surfactant and solubility enhancer.[5] | Improves the solubilization of the drug in the lipid phase and enhances emulsification. |

| Antioxidant | Vitamin E (α-tocopherol) | Stabilizer to prevent oxidative degradation of the drug and excipients. | Protects unsaturated fatty acids in lipids from oxidation. |

Experimental Protocol: Formulation of 5-Tetradecylpyrimidine-2,4,6-triamine SEDDS

This protocol details the steps for preparing a 10 mg/mL Self-Emulsifying Drug Delivery System (SEDDS) of 5-tetradecylpyrimidine-2,4,6-triamine for oral administration in animal studies.

Materials:

-

5-Tetradecylpyrimidine-2,4,6-triamine

-

Labrafac™ PG

-

Kolliphor® RH 40

-

Transcutol® HP

-

Vitamin E (α-tocopherol)

-

Glass vials

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Water bath or heating block

Procedure:

-

Preparation of the Vehicle:

-

In a clean glass vial, accurately weigh the required amounts of Labrafac™ PG, Kolliphor® RH 40, and Transcutol® HP according to the desired formulation ratio (e.g., 40:40:20 w/w).

-

Add Vitamin E at a concentration of 0.1% (w/w) of the total vehicle weight.

-

Place a magnetic stir bar in the vial and mix the components thoroughly at room temperature until a homogenous, clear mixture is obtained.

-

-

Solubilization of 5-Tetradecylpyrimidine-2,4,6-triamine:

-

Accurately weigh the required amount of 5-tetradecylpyrimidine-2,4,6-triamine to achieve a final concentration of 10 mg/mL.

-

Gradually add the powdered compound to the prepared vehicle while stirring continuously.

-

If necessary, gently warm the mixture to 30-40°C using a water bath to facilitate dissolution. Do not overheat to prevent degradation.

-

Continue stirring until the compound is completely dissolved and the solution is clear.

-

-

Characterization of the Formulation:

-

Visual Inspection: Observe the formulation for clarity, homogeneity, and any signs of precipitation.

-

Emulsification Study: Add 1 mL of the SEDDS formulation to 100 mL of deionized water in a glass beaker with gentle stirring. Observe the formation of the emulsion and assess its appearance (e.g., clear, bluish-white, or milky).

-

Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument. A smaller droplet size (<200 nm) is generally preferred for better absorption.

-

-

Storage:

-

Store the final formulation in a tightly sealed glass vial, protected from light, at room temperature or as determined by stability studies.

-

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for the preparation and characterization of a SEDDS formulation.

Caption: A potential signaling pathway that could be modulated by the compound.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. symmetric.events [symmetric.events]

- 3. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]

- 4. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]

- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 5-tetradecylpyrimidine-2,4,6-triamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tetradecylpyrimidine-2,4,6-triamine is a lipophilic molecule belonging to the pyrimidine derivative family. Compounds with similar structures, featuring a pyrimidine core and a long alkyl chain, have garnered interest in drug discovery due to their potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4][5] Accurate quantification of this compound in various matrices is crucial for preclinical and clinical development, enabling pharmacokinetic, pharmacodynamic, and toxicology studies.

This document provides detailed application notes and experimental protocols for the quantification of 5-tetradecylpyrimidine-2,4,6-triamine using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The protocols are designed to be adaptable for use with biological matrices such as plasma and serum.

Chemical Structure:

Figure 1. Chemical structure of 5-tetradecylpyrimidine-2,4,6-triamine.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used technique for the separation and quantification of lipophilic compounds. The methodology outlined below utilizes a C18 stationary phase, which provides excellent retention for nonpolar analytes like 5-tetradecylpyrimidine-2,4,6-triamine, and a gradient elution with a polar mobile phase to ensure efficient separation and peak resolution.

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Mobile Phase A | Water with 0.1% formic acid. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid. |

| Gradient Elution | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.[6][7] |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Injection Volume | 10 µL. |

| Detection Wavelength | Approximately 270 nm (based on the typical UV absorbance of pyrimidine derivatives). |

Representative Quantitative Data

The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are representative and may vary depending on the specific instrumentation and matrix effects.[8][9][10][11]

| Parameter | Expected Range | Description |

| Linearity Range | 0.1 - 50 µg/mL | The concentration range over which the detector response is directly proportional to the analyte concentration. |

| Correlation Coefficient (r²) | > 0.995 | A measure of the goodness of fit for the linear regression of the calibration curve. |

| Limit of Detection (LOD) | 0.05 µg/mL | The lowest concentration of the analyte that can be reliably detected above the background noise. |

| Limit of Quantitation (LOQ) | 0.1 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the closeness of agreement between a series of measurements. |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. |

Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-tetradecylpyrimidine-2,4,6-triamine and dissolve it in 10 mL of methanol or acetonitrile.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the mobile phase (60% acetonitrile in water with 0.1% formic acid).

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL).

-

Calibration Curve Construction: Inject each calibration standard into the HPLC system and record the peak area. Plot the peak area versus the concentration and perform a linear regression to generate the calibration curve.

Protocol 2: Sample Preparation from Plasma/Serum using Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

-

Sample Aliquoting: Transfer 100 µL of plasma or serum sample into a microcentrifuge tube.

-

Internal Standard (Optional but Recommended): Add a small volume of a structurally similar internal standard to correct for extraction variability.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[12]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): To concentrate the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Injection: Inject the filtered sample into the HPLC system.

Protocol 3: Sample Preparation from Plasma/Serum using Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to protein precipitation, reducing matrix effects.[13][14]

-

Sample Aliquoting: Transfer 200 µL of plasma or serum sample into a glass tube.

-

Internal Standard (Optional): Add the internal standard.

-

pH Adjustment (Optional): To ensure the analyte is in its neutral form, a small amount of a suitable buffer can be added.

-

Extraction Solvent Addition: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).

-

Extraction: Vortex the mixture for 2 minutes, followed by gentle mixing on a rotator for 10 minutes.

-

Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Filtration and Injection: Filter the sample and inject it into the HPLC system as described in Protocol 2.

Visualizations

Caption: Experimental workflow for the quantification of 5-tetradecylpyrimidine-2,4,6-triamine.

Caption: Conceptual signaling pathway for the biological activity of 5-tetradecylpyrimidine-2,4,6-triamine.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. medwinpublishers.com [medwinpublishers.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]

- 10. How to Achieve Low LOD in HPLC—Key Methods [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 13. Direct injection of lipophilic compounds in the organic phase from liquid-liquid extracted plasma samples onto a reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating the Efficacy of Pyrimidine Derivatives as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental design for testing the efficacy of novel pyrimidine derivatives as potential anticancer agents. It includes detailed protocols for essential in vitro and in vivo assays, guidelines for data presentation, and visualizations of key experimental workflows and signaling pathways.

Introduction

Pyrimidine derivatives are a prominent class of heterocyclic compounds that form the structural backbone of nucleobases and have been successfully developed as therapeutic agents for a range of diseases, most notably cancer.[1][2][3][4] Their mechanism of action often involves the inhibition of key enzymes involved in cell growth and proliferation, such as protein kinases.[2] This document outlines a systematic approach to evaluate the anticancer efficacy of novel pyrimidine derivatives, focusing on a typical workflow from initial cell-based screening to in vivo tumor model assessment.

Experimental Workflow

A logical and stepwise approach is crucial for the efficient evaluation of pyrimidine derivatives. The workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic studies on promising candidates, and culminates in preclinical in vivo testing.

References

- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Tetradecylpyrimidine-2,4,6-triamine in Drug Discovery Assays

Disclaimer: Direct experimental data for 5-tetradecylpyrimidine-2,4,6-triamine is not extensively available in public literature. The following application notes and protocols are based on the known biological activities of structurally related pyrimidine derivatives and are intended to serve as a general guideline for researchers.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][2][3][4] Depending on the nature and position of substituents, pyrimidine-based molecules have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. The 2,4,6-triaminopyrimidine core, in particular, has been identified as a key pharmacophore in the development of kinase inhibitors. The presence of a long alkyl chain, such as a tetradecyl group at the 5-position, suggests that the compound may exhibit affinity for hydrophobic pockets within target proteins or interact with cellular membranes.

Based on the activities of related compounds, 5-tetradecylpyrimidine-2,4,6-triamine is hypothesized to be a potential modulator of cell signaling pathways implicated in cancer, such as the PI3K/Akt pathway, and may also exhibit cytotoxic and antimicrobial properties. These application notes provide protocols for preliminary in vitro evaluation of this compound.

Potential Therapeutic Areas and Mechanisms of Action

-

Anticancer: Many pyrimidine derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival.[3] The PI3K/Akt/mTOR signaling pathway is a frequently dysregulated cascade in many human cancers, and its components are key targets for novel therapeutics.[5][6][7][8]

-